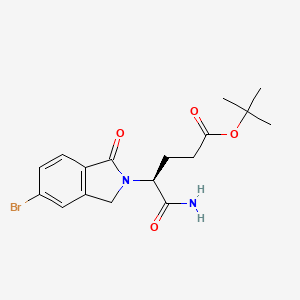

Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate

CAS No.:

Cat. No.: VC18638069

Molecular Formula: C17H21BrN2O4

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21BrN2O4 |

|---|---|

| Molecular Weight | 397.3 g/mol |

| IUPAC Name | tert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |

| Standard InChI | InChI=1S/C17H21BrN2O4/c1-17(2,3)24-14(21)7-6-13(15(19)22)20-9-10-8-11(18)4-5-12(10)16(20)23/h4-5,8,13H,6-7,9H2,1-3H3,(H2,19,22)/t13-/m0/s1 |

| Standard InChI Key | ADFYKNZDQILRRK-ZDUSSCGKSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |

Introduction

| Molecular Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.3 g/mol |

| IUPAC Name | tert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |

| XLogP3 | 2.8 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Manufacturing

The synthesis of tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate involves multistep organic reactions, typically including:

-

Esterification: Protection of the carboxylic acid group using tert-butyl chloroformate.

-

Asymmetric Amination: Introduction of the amino group via chiral catalysis, preserving the (S)-configuration .

-

Isoindolinone Formation: Cyclization of a brominated precursor to construct the 1-oxoisoindolin-2-yl moiety.

While exact reaction conditions (e.g., temperature, catalysts) are proprietary, analogous syntheses for related isoindolinone derivatives employ palladium-catalyzed couplings and microwave-assisted cyclization . For example, a similar compound, tert-butyl (S)-5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate, is synthesized using BoPhoz ligands in methanol or THF, achieving enantiomeric excesses >90% . These methods suggest that the bromo-substituted variant likely undergoes analogous catalytic steps .

Physicochemical Properties and Stability

Experimental data on solubility and stability remain limited, but inferences can be drawn from structurally related compounds:

| Property | Value | Source Analog |

|---|---|---|

| Solubility in Acetonitrile | >10 mg/mL | |

| Storage Conditions | 2–8°C under inert atmosphere | |

| Melting Point | Not reported | – |

| Log P (octanol-water) | ~2.8 (predicted) |

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (H315) | Use nitrile gloves and goggles |

| Acute toxicity (H302/H332) | Avoid inhalation/ingestion |

| Combustible dust (H228) | Store in a cool, dry area |

Handling should adhere to ISO 9001 guidelines, with waste disposed via incineration .

Future Research Directions

-

Pharmacokinetic Profiling: Studies on absorption, distribution, and metabolism are needed to evaluate therapeutic potential.

-

Toxicological Screening: Acute and chronic toxicity assays in model organisms.

-

Synthetic Optimization: Development of greener synthetic routes using flow chemistry or biocatalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume